molecular formula C5H12Cl2N4 B2460164 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride CAS No. 2377034-91-6

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B2460164
CAS No.: 2377034-91-6
M. Wt: 199.08
InChI Key: QTXPHOAEULKHAE-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
  • 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
  • 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine;hydrochloride

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-methyltriazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)4-7-8-9;;/h4H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXPHOAEULKHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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